Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
Description
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone, a 4-chlorophenylamino substituent, and a 2,5-dioxotetrahydrofuran moiety. This structure combines electrophilic and nucleophilic reactivity, making it a candidate for applications in medicinal chemistry and agrochemical research. Its stereoelectronic properties are influenced by the electron-withdrawing 2,5-dioxotetrahydrofuran group and the aromatic 4-chlorophenyl group, which may modulate biological interactions .
Crystallographic studies of analogous compounds often employ software like SHELX for structure refinement, as seen in small-molecule crystallography .
Properties
Molecular Formula |
C16H16ClNO5 |
|---|---|
Molecular Weight |
337.75 g/mol |
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9+ |
InChI Key |
SYASXUXWOKXKDP-NTEUORMPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a chlorophenylamine is reacted with the enone intermediate.
Formation of the Dioxotetrahydrofuran Ring: This can be accomplished through cyclization reactions involving dicarboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on functional groups and applications. Below is a comparative analysis with key sulfonylurea herbicides and related enoate esters, drawing from documented pesticidal compounds and their properties:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Application/Activity | Molecular Weight (g/mol) | Solubility (mg/L) |
|---|---|---|---|---|
| Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate | Enoate ester, 4-chlorophenylamino, dioxo-THF | Potential enzyme inhibitor (hypothetical) | ~352.8 (calculated) | Low (nonpolar) |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate | Sulfonylurea, triazine, methyl ester | Herbicide (metsulfuron methyl ester) | 381.4 | 1,200 (pH 7) |
| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate | Sulfonylurea, ethoxy-triazine, methyl ester | Herbicide (ethametsulfuron methyl ester) | 397.4 | 500 (pH 7) |
Key Findings:
Structural Divergence: The target compound lacks the sulfonylurea and triazine moieties common in commercial herbicides (e.g., metsulfuron methyl ester) . The 4-chlorophenyl group enhances lipophilicity compared to the polar sulfonylurea herbicides, which may limit its solubility but improve membrane permeability .
Synthetic Accessibility :
- Sulfonylurea derivatives are typically synthesized via carbamate or urea linkages, whereas the target compound likely requires conjugate addition or cyclocondensation strategies due to its fused tetrahydrofuran-dione system.
Biological Activity :
- While sulfonylureas inhibit acetolactate synthase (ALS) in plants, the dioxotetrahydrofuran moiety in the target compound could interact with oxidoreductases or proteases, as seen in tetronic acid derivatives .
Stability and Environmental Impact: The enoate ester may confer hydrolytic instability under alkaline conditions, unlike the more stable sulfonylurea herbicides. This could reduce environmental persistence but necessitate formulation adjustments for practical use.
Biological Activity
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name suggests a complex structure that includes a chloro-substituted phenyl group and a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of approximately 303.72 g/mol. The presence of the chloro group may enhance its biological activity by increasing lipophilicity and altering receptor binding profiles.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro group is often associated with enhanced activity against bacterial strains.
- Anti-inflammatory Properties : Research suggests that related compounds demonstrate anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways such as NF-kB. This mechanism may be relevant for the compound .
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The ability to induce apoptosis in tumor cells has been noted in similar compounds.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar functional groups often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : The chloro group can influence binding affinity to various receptors, potentially modulating neurotransmitter systems or other signaling pathways critical in inflammation and pain.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
